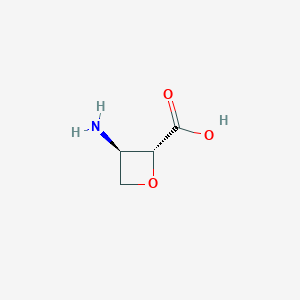
(2R,3R)-3-aminooxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-aminooxetane-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an oxetane ring and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), followed by ring-opening reactions . Another approach is the intramolecular cyclization of halohydrins through intramolecular S_N2 reactions .
Industrial Production Methods
Industrial production of (2R,3R)-3-aminooxetane-2-carboxylic acid may involve optimized fermentation processes using engineered microorganisms. For example, engineered strains of Serratia marcescens have been used to produce similar compounds like (2R,3R)-2,3-butanediol . These processes often involve the overexpression of key enzymes and optimization of fermentation conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-aminooxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for forming amides and sulfonamides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Amides and sulfonamides.
Scientific Research Applications
(2R,3R)-3-aminooxetane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of (2R,3R)-3-aminooxetane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: A chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-tartaric acid: Another chiral compound with two hydroxyl groups instead of an amino and carboxylic acid group.
Uniqueness
(2R,3R)-3-aminooxetane-2-carboxylic acid is unique due to its oxetane ring structure combined with an amino and carboxylic acid group.
Properties
CAS No. |
108865-79-8 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
(2R,3R)-3-aminooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1 |
InChI Key |
UTIYGJDWWLIDQY-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O1)C(=O)O)N |
Canonical SMILES |
C1C(C(O1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















